

A Toxicological Deep Dive: N,N-Dimethylbenzylamine Compared with Other Benzylamines

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Compound of Interest

Compound Name: *N,N-Dimethylbenzylamine*

Cat. No.: *B046912*

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This guide provides a detailed toxicological comparison of **N,N-Dimethylbenzylamine** (DMBA) against other relevant benzylamines, including the primary amine Benzylamine, the secondary amine N-methylbenzylamine, and N-ethylbenzylamine. The information presented is collated from publicly available safety data and scientific literature, offering a comparative overview of acute toxicity, irritation potential, and genotoxicity.

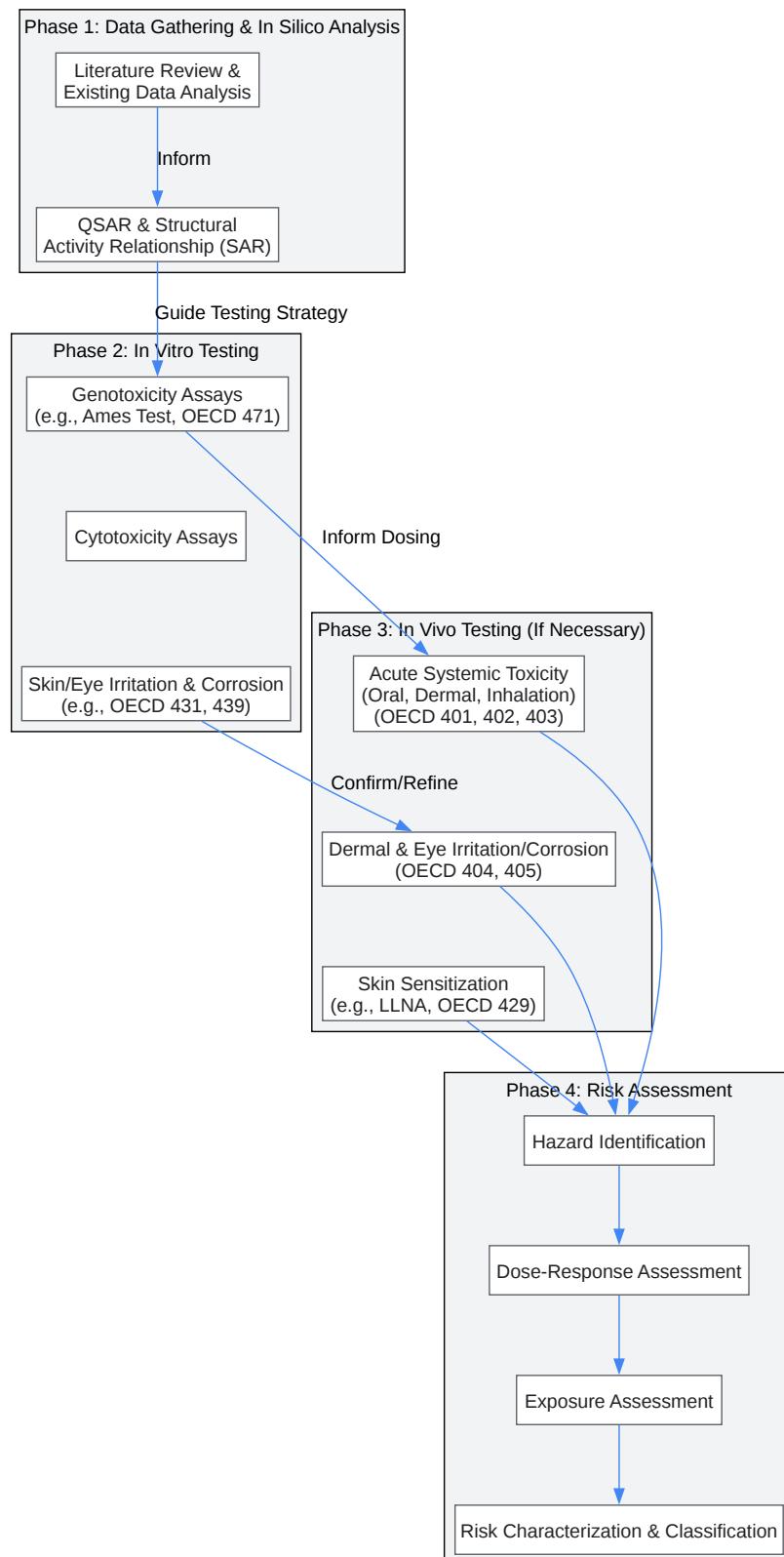
Comparative Toxicological Data

The following table summarizes key quantitative toxicological data for **N,N-Dimethylbenzylamine** and its comparators. Data is primarily from studies conducted on rats (oral, inhalation) and rabbits (dermal, irritation), as is standard in regulatory toxicology.

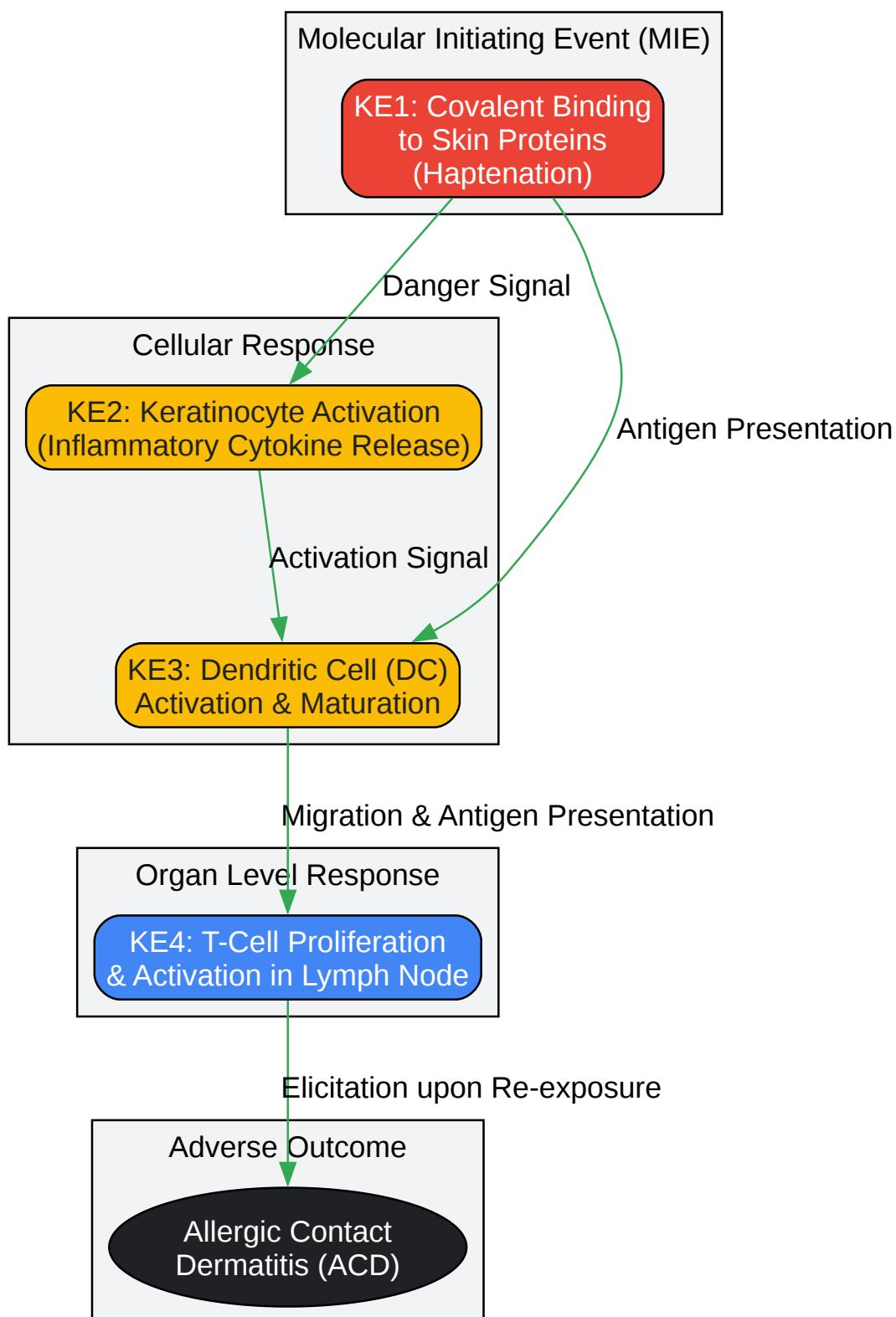
Toxicological Endpoint	N,N-Dimethylbenzylamine	Benzylamine	N-methylbenzylamine	N-ethylbenzylamine
Acute Oral Toxicity (LD50)	265 - 579 mg/kg (rat)[1][2]	552 - 1130 mg/kg (rat)[3][4][5][6][7]	300 mg/kg (rat)[8]	No data available
Acute Dermal Toxicity (LD50)	695 mg/kg (rat)[9]	1350 mg/kg (rat)[3][5][6]	No data available	No data available
	1.66 mL/kg (rabbit)[10]			
Acute Inhalation Toxicity (LC50)	~2.05 mg/L, 4h (rat)[1][11]	>0.65 mg/L, 3h (rat)[5][6]	No data available	No data available
Skin Irritation/Corrosion	Corrosive / Causes severe burns[1][10][12]	Corrosive / Causes severe burns[3][5][6][13]	Causes severe skin burns[8]	Irritant[14]
Eye Irritation/Corrosion	Corrosive / Causes severe damage[1][10]	Corrosive / Causes severe damage[3][5][6][13]	Causes severe eye damage[8]	Irritant[14]
Mutagenicity (Ames Test)	No data available	Negative[4][5]	No data available	No data available
Sensitization	Potential sensitizer (class effect)	Potential sensitizer (class effect)	May cause allergic skin reaction[8]	Potential sensitizer (class effect)

Visualizing the Assessment Process & Biological Pathways

To contextualize the data, the following diagrams illustrate a typical workflow for toxicological assessment and a key biological pathway associated with a common adverse effect of benzylamines.

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Caption: Logical workflow for a comparative toxicological assessment.

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Caption: Adverse Outcome Pathway (AOP) for skin sensitization.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are globally recognized for ensuring consistency and reliability of data.

OECD 401: Acute Oral Toxicity (Note: This guideline has been deleted but its principles are foundational)

- Principle: This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[7] The method determines the median lethal dose (LD50), which is the statistically estimated dose expected to cause mortality in 50% of the tested animals.[7]
- Procedure: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats).[7] A key procedural control is the use of a suitable vehicle for administration, starting with aqueous solutions, then oil, and other options if necessary.[7] Animals are observed for at least 14 days for signs of toxicity and mortality. All animals are subjected to a gross necropsy at the end of the study.

OECD 402: Acute Dermal Toxicity

- Principle: This method assesses the potential adverse effects of a short-term (24-hour) dermal exposure to a test article.[2][15] It is used to determine the LD50 following skin application and helps in classifying the substance for labeling purposes.[15][16]
- Procedure: The substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animal (typically rats or rabbits).[2] The area is covered with a porous gauze dressing for a 24-hour exposure period.[2] Groups of animals are tested at various dose levels. Observations for signs of toxicity and mortality are conducted for up to 14 days, followed by a gross necropsy of all animals.[2][16]

OECD 403: Acute Inhalation Toxicity

- Principle: This guideline evaluates the health hazards from short-term exposure to an airborne test substance (gas, vapor, or aerosol).[6][9] The test determines the median lethal

concentration (LC50) in the air.[6]

- Procedure: Animals (typically rats) are exposed in a dynamic inhalation chamber to a controlled concentration of the test substance for a defined period, usually 4 hours.[6][9] Multiple concentration groups are used. Animals are then observed for up to 14 days for signs of toxicity and mortality.[6][9] Body weight changes are monitored, and a full necropsy is performed at the study's conclusion.[9]

OECD 404: Acute Dermal Irritation/Corrosion

- Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[10] The guideline employs a sequential testing strategy, often starting with validated in vitro methods to minimize animal use.[1][17]
- Procedure: For the in vivo test, a small amount (0.5 mL of liquid or 0.5 g of solid) of the substance is applied to a small patch of skin on a single animal (typically an albino rabbit).[1] The patch is removed after a set exposure time (up to 4 hours), and the skin is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) post-application.[10] The persistence and reversibility of the observed effects are monitored for up to 14 days.[1][10]

OECD 405: Acute Eye Irritation/Corrosion

- Principle: This method evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[11][18] Similar to skin irritation testing, a weight-of-evidence and sequential testing strategy is strongly recommended to avoid unnecessary animal testing.[5][19]
- Procedure: In the in vivo assay, a single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (albino rabbit).[5][11][19] The other eye serves as an untreated control.[5][19] The eyes are examined at 1, 24, 48, and 72 hours after application, and the cornea, iris, and conjunctiva are scored for pathological effects.[11] The use of topical anesthetics and systemic analgesics is required to minimize pain and distress.[19]

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

- Principle: The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical, specifically its ability to cause gene mutations.[4][20][21] It uses several strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[4][21]
- Procedure: The bacterial strains are exposed to the test substance, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes, to simulate mammalian metabolism).[20] If the substance is a mutagen, it will cause a reverse mutation in the bacteria, restoring their ability to produce the amino acid and thus form colonies on a minimal agar medium.[4][20] A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[21]

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